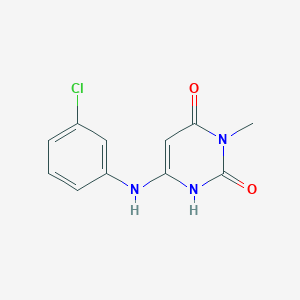![molecular formula C11H19F3O5S B14299601 Nonanoic acid, 9-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester CAS No. 115946-08-2](/img/structure/B14299601.png)
Nonanoic acid, 9-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nonanoic acid, 9-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester is a chemical compound with the molecular formula C10H17F3O5S It is a derivative of nonanoic acid, where the hydroxyl group is replaced by a trifluoromethylsulfonyl group, and the carboxyl group is esterified with methanol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of nonanoic acid, 9-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester typically involves the following steps:
Starting Material: Nonanoic acid is used as the starting material.
Trifluoromethylsulfonylation: The hydroxyl group of nonanoic acid is replaced by a trifluoromethylsulfonyl group using trifluoromethanesulfonic anhydride (Tf2O) in the presence of a base such as pyridine.
Esterification: The carboxyl group of the resulting compound is esterified with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Nonanoic acid, 9-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester can undergo various chemical reactions, including:
Nucleophilic Substitution: The trifluoromethylsulfonyl group can be displaced by nucleophiles such as amines, thiols, and alkoxides.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in aprotic solvents such as dimethyl sulfoxide (DMSO).
Hydrolysis: Aqueous acid or base solutions, typically hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Substituted nonanoic acid derivatives.
Hydrolysis: Nonanoic acid, 9-[[(trifluoromethyl)sulfonyl]oxy]-.
Reduction: Nonanoic acid, 9-[[(trifluoromethyl)sulfonyl]oxy]-, methanol.
Wissenschaftliche Forschungsanwendungen
Nonanoic acid, 9-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for introducing trifluoromethylsulfonyl groups into molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and other bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and lubricants.
Wirkmechanismus
The mechanism by which nonanoic acid, 9-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester exerts its effects involves the interaction of the trifluoromethylsulfonyl group with molecular targets. This group is highly electronegative and can form strong interactions with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The ester group can also undergo hydrolysis, releasing nonanoic acid, which may have additional biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nonanoic acid, methyl ester: Similar structure but lacks the trifluoromethylsulfonyl group.
Pelargonic acid: Another name for nonanoic acid, without any ester or trifluoromethylsulfonyl modifications.
Nonanoic acid, 9-oxo-, methyl ester: Contains an oxo group instead of the trifluoromethylsulfonyl group.
Uniqueness
Nonanoic acid, 9-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester is unique due to the presence of the trifluoromethylsulfonyl group, which imparts distinct chemical properties such as increased electronegativity and reactivity. This makes it a valuable reagent in organic synthesis and a potential candidate for various scientific research applications.
Eigenschaften
| 115946-08-2 | |
Molekularformel |
C11H19F3O5S |
Molekulargewicht |
320.33 g/mol |
IUPAC-Name |
methyl 9-(trifluoromethylsulfonyloxy)nonanoate |
InChI |
InChI=1S/C11H19F3O5S/c1-18-10(15)8-6-4-2-3-5-7-9-19-20(16,17)11(12,13)14/h2-9H2,1H3 |
InChI-Schlüssel |
QOEYUEZPNOVUAJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCCCCCCCOS(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


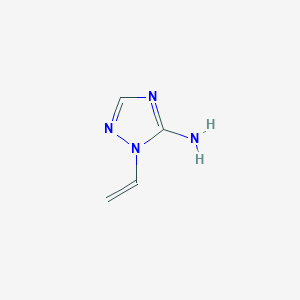
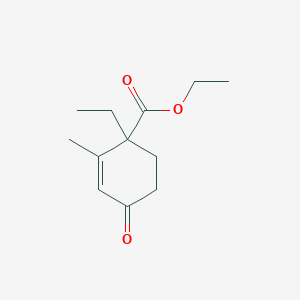
![2-[(Methylsulfanyl)methoxy]aniline](/img/no-structure.png)


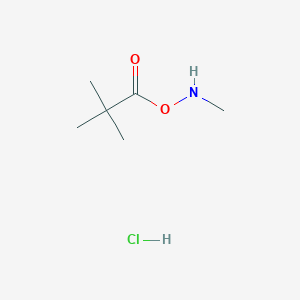


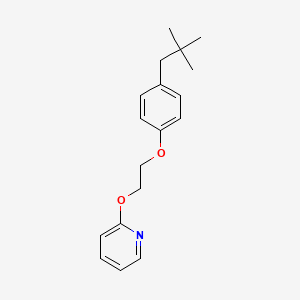
![1-[2-(2-Bromophenyl)-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B14299616.png)
